cis-3-(Difluoromethoxy)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-(Difluoromethoxy)cyclopentan-1-amine: is an organic compound with the molecular formula C6H11F2NO It is a cyclopentane derivative where the amine group is positioned at the first carbon and the difluoromethoxy group is at the third carbon in the cis configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Difluoromethoxy)cyclopentan-1-amine typically involves the following steps:
Formation of the cyclopentane ring: Starting from a suitable precursor, the cyclopentane ring is formed through cyclization reactions.
Introduction of the difluoromethoxy group: This step involves the introduction of the difluoromethoxy group at the third carbon of the cyclopentane ring. This can be achieved using difluoromethylating agents under controlled conditions.
Amination: The final step involves the introduction of the amine group at the first carbon. This can be done using amination reagents such as ammonia or amines under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-3-(Difluoromethoxy)cyclopentan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where the difluoromethoxy or amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
cis-3-(Difluoromethoxy)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which cis-3-(Difluoromethoxy)cyclopentan-1-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- cis-3-Fluorocyclopentan-1-amine
- cis-3-(Methoxy)cyclopentan-1-amine
- cis-3-(Trifluoromethoxy)cyclopentan-1-amine
Comparison:
- cis-3-Fluorocyclopentan-1-amine : Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
- cis-3-(Methoxy)cyclopentan-1-amine : Contains a methoxy group instead of a difluoromethoxy group, leading to variations in reactivity and potential applications.
- cis-3-(Trifluoromethoxy)cyclopentan-1-amine : Has a trifluoromethoxy group, which may enhance certain properties such as stability or bioactivity compared to the difluoromethoxy derivative.
cis-3-(Difluoromethoxy)cyclopentan-1-amine stands out due to its unique combination of the difluoromethoxy and amine groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C6H11F2NO |
---|---|
Molekulargewicht |
151.15 g/mol |
IUPAC-Name |
(1R,3S)-3-(difluoromethoxy)cyclopentan-1-amine |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-4(9)3-5/h4-6H,1-3,9H2/t4-,5+/m1/s1 |
InChI-Schlüssel |
BSKXSHHPXOUPLU-UHNVWZDZSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@@H]1N)OC(F)F |
Kanonische SMILES |
C1CC(CC1N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.